molecular formula C14H12Cl2N2O3S B2746377 N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 349401-79-2

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B2746377
CAS No.: 349401-79-2
M. Wt: 359.22
InChI Key: TZZKKRQIXXEDFP-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C14H12Cl2N2O3S. It has an average mass of 359.228 Da and a monoisotopic mass of 357.994568 Da . This compound is known for its potential therapeutic and industrial applications.

Scientific Research Applications

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfonyl groups contribute to its reactivity and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid to form the target compound.", "Starting Materials": [ "2,5-dichlorobenzenesulfonyl chloride", "4-aminophenylacetic acid" ], "Reaction": [ "To a solution of 4-aminophenylacetic acid (1.0 g, 6.0 mmol) in dry dichloromethane (20 mL) at 0°C, 2,5-dichlorobenzenesulfonyl chloride (1.8 g, 6.6 mmol) is added dropwise with stirring over 30 min.", "The reaction mixture is stirred at 0°C for an additional 2 h and then allowed to warm to room temperature.", "The mixture is then filtered and the solid is washed with dichloromethane (10 mL).", "The combined organic layers are washed with water (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (95:5) as the eluent to afford the target compound as a white solid (yield: 80%)." ] }

CAS No.

349401-79-2

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.22

IUPAC Name

N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

TZZKKRQIXXEDFP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

solubility

not available

Origin of Product

United States

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